2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine
Description
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is a tertiary amine characterized by a central ethylamine backbone substituted with a piperidin-1-yl group and a 2,4-dimethoxyphenyl moiety. The compound’s structural features suggest relevance in medicinal chemistry, particularly in targeting amine-binding receptors or enzymes .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-12-6-7-13(15(10-12)19-2)14(11-16)17-8-4-3-5-9-17/h6-7,10,14H,3-5,8-9,11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTDACXCHIKBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Phenethylamine Backbone
The initial step typically involves synthesizing the phenethylamine backbone, which can be achieved by:
Reduction of the corresponding nitrostyrene derivative : The nitrostyrene precursor, bearing the 2,4-dimethoxy substitution pattern, is reduced using strong hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the phenethylamine intermediate.
Alternative routes : Direct alkylation of 2,4-dimethoxyphenylacetonitrile followed by reduction or reductive amination methods can also be employed to obtain the phenethylamine core.
Methoxylation of the Phenyl Ring
The methoxy groups at the 2 and 4 positions are introduced by:
Methylation of hydroxyl precursors : Starting from 2,4-dihydroxyphenyl derivatives, methylation is performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of bases like potassium carbonate.
Direct use of methoxy-substituted starting materials : Alternatively, commercially available 2,4-dimethoxybenzaldehyde or 2,4-dimethoxyphenylacetonitrile can be used as starting materials to bypass the methoxylation step.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction | LiAlH4 or NaBH4 reduction of nitrostyrene | Formation of 2-(2,4-dimethoxyphenyl)ethylamine backbone |
| 2 | Nucleophilic substitution | Reaction with piperidine, NaH base | Introduction of piperidin-1-yl group on ethylamine side chain |
| 3 | Methylation (if needed) | Dimethyl sulfate or methyl iodide, K2CO3 | Methoxylation at 2 and 4 positions on phenyl ring |
Industrial Scale Considerations
- Reactions are conducted in large reactors with precise control of temperature, pressure, and reaction time to maximize yield and purity.
- Use of safer and more environmentally friendly reducing agents and methylation reagents is preferred.
- Purification steps include crystallization and chromatographic techniques to isolate the target compound.
Research Findings and Variations
- The compound’s synthesis is closely related to analogs such as 2-(2,4-dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, where the piperidine ring is replaced by a pyrrolidine ring, indicating similar synthetic strategies can be adapted with minor modifications.
- Advanced synthetic methods include asymmetric synthesis and catalytic hydrogenation for chiral derivatives, although these are more relevant for related tetrahydroisoquinoline compounds rather than this specific piperidine derivative.
- Multi-component reactions and one-pot syntheses have been explored for related compounds but are less documented for this exact molecule.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Phenethylamine backbone synthesis | Reduction of nitrostyrene | LiAlH4, NaBH4 | High yield, classical approach |
| Piperidine ring introduction | Nucleophilic substitution or reductive amination | Piperidine, NaH or reductive agents | Selective substitution on ethylamine side chain |
| Methoxylation | Methylation of hydroxyl groups or use of methoxy precursors | Dimethyl sulfate, methyl iodide, K2CO3 | Regioselective methylation at 2,4-positions |
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
Scientific Research Applications
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Compound : 2-[4-(2,4-Dimethylphenyl)-piperazin-1-yl]-ethylamine (CAS: 808739-11-9)
- Molecular Formula : C₁₄H₂₃N₃
- Key Differences : Replaces piperidine with piperazine (a six-membered ring with two nitrogen atoms). The 2,4-dimethylphenyl group introduces steric bulk compared to the 2,4-dimethoxyphenyl group in the target compound.
- The dimethyl substituents may reduce electron-donating effects compared to methoxy groups, altering receptor binding profiles .
Compound : {2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine
- Key Differences : Features a 2-fluorophenyl substituent instead of 2,4-dimethoxyphenyl. Fluorine’s electronegativity increases metabolic stability and lipophilicity.
- Implications : Fluorinated analogs are common in CNS-targeting drugs (e.g., antipsychotics) due to enhanced blood-brain barrier penetration .
Pyrrolidine-Based Analogues
Compound : 2-(2,4-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
- Key Differences : Substitutes piperidine with pyrrolidine (a five-membered ring), reducing ring size and conformational flexibility.
- Implications : Smaller rings may enhance binding to compact receptor pockets but limit interactions with bulkier targets. Pyrrolidine derivatives are prevalent in kinase inhibitors and antimicrobial agents .
Piperidine Derivatives with Variable Substituents
Compound : [2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II)
- Key Differences : A zinc coordination complex incorporating the 2-(piperidin-1-yl)ethylamine ligand.
- Implications : Highlights the ligand’s ability to participate in metal coordination, relevant for catalytic or metalloenzyme-targeting applications .
Aromatic Substitution Variations
Compound : [2-(2,6-Difluoro-benzylsulfanyl)-3-(2,4-difluoro-phenyl)-3H-imidazol-4-yl]-(3,4-dimethoxy-phenyl)-methyl-amine
- Key Differences : Retains the dimethoxyphenyl group but incorporates fluorine atoms and an imidazole-thioether scaffold.
- Implications : Fluorination and sulfur-containing moieties improve metabolic stability and modulate electronic properties, as seen in protease inhibitors .
Comparative Data Table
Key Research Findings
- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher solubility but lower lipophilicity than piperidine analogs, impacting their pharmacokinetic profiles .
- Aromatic Substituents : Methoxy groups enhance electron-donating capacity and hydrogen bonding, whereas halogens (e.g., fluorine) improve stability and membrane permeability .
- Ring Size : Five-membered pyrrolidine rings favor interactions with rigid binding sites, while six-membered piperidine/piperazine rings offer greater conformational flexibility .
Biological Activity
2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.
Synthesis
The compound can be synthesized through several methods, often involving the reaction of 2,4-dimethoxybenzaldehyde with piperidine derivatives. The general synthetic route includes:
- Formation of the piperidine ring : Reaction of a suitable piperidine precursor with an appropriate alkyl halide.
- Alkylation : Introduction of the ethylamine chain to the piperidine nitrogen.
- Final purification : Techniques such as recrystallization or chromatography are employed to obtain pure this compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antileukemic agent and its effects on other cellular processes.
Antileukemic Activity
A notable study evaluated the compound's antileukemic properties using human leukemic cell lines K562 and CEM. The results demonstrated significant antiproliferative activity with IC50 values ranging from 1.6 to 8.0 μM for various derivatives of similar structures, indicating promising potential for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of cell proliferation : The compound interferes with key cellular pathways that regulate growth and survival in cancer cells.
- Induction of apoptosis : Studies suggest that it may promote programmed cell death in malignant cells, enhancing its therapeutic efficacy.
Case Studies
Several case studies have highlighted the compound's effectiveness:
- Study on Leukemia Cells :
-
In Vivo Studies :
- Research involving animal models has indicated that compounds related to this compound exhibit reduced tumor growth rates compared to controls.
- Comparative Analysis :
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between piperidine derivatives and substituted phenethylamine precursors. For example, analogous compounds are synthesized via acid-catalyzed condensation of 4-hydroxy-1-piperidinyl with dimethylformamide under reflux in dichloromethane or ethanol . Key parameters include temperature control (60–80°C), solvent polarity, and reaction time (12–24 hours). Optimization can be achieved through Design of Experiments (DOE) to evaluate the impact of catalyst concentration and solvent choice on yield and purity. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used for real-time monitoring .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions addressed?
- Methodological Answer : Essential techniques include:
- NMR : To confirm substituent positions on the aromatic ring and piperidine moiety.
- FT-IR : For identifying functional groups like methoxy (-OCH₃) and amine (-NH) .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., C₁₅H₂₄N₂O₂).
Contradictions in spectral data (e.g., ambiguous coupling constants in NMR) can be resolved by cross-referencing with X-ray crystallography (e.g., single-crystal studies for analogous piperidinyl compounds) or computational validation via Density Functional Theory (DFT) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA HazCom 2012 guidelines:
- Use personal protective equipment (PPE), including nitrile gloves and fume hoods.
- Store in airtight containers at 2–8°C to prevent degradation.
- Emergency procedures include immediate rinsing for skin/eye contact and using sodium bicarbonate for acid spills. Safety Data Sheets (SDS) for structurally similar compounds (e.g., 2-(2,5-Dimethoxyphenyl)ethylamine) recommend avoiding inhalation and ensuring proper ventilation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data for this compound?
- Methodological Answer : Contradictory data (e.g., variable IC₅₀ values in enzyme assays) may arise from differences in assay conditions (pH, buffer composition) or metabolite interference. Strategies include:
- Standardized Assay Buffers : Use sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) for consistent ion-pairing in HPLC-based assays .
- Metabolite Profiling : Employ LC-MS/MS with isotopically labeled internal standards to distinguish parent compounds from metabolites .
- Cell-Based Validation : Replicate findings across multiple cell lines to rule out cell-type-specific effects.
Q. What advanced strategies improve the yield of stereoisomers during synthesis?
- Methodological Answer : Chirality control can be achieved via:
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce enantioselectivity.
- Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water gradients) to isolate thermodynamically stable enantiomers .
Q. How does the electronic environment of the 2,4-dimethoxy-phenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but may hinder Buchwald-Hartwig amination. Computational modeling (DFT) can predict reactive sites:
- NBO Analysis : Reveals charge distribution, showing higher electron density at the para position relative to the methoxy groups.
- Kinetic Studies : Compare reaction rates with/without methoxy substituents using stopped-flow spectroscopy .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and computational data regarding molecular conformation?
- Methodological Answer : Discrepancies between X-ray structures (e.g., bond angles in piperidinyl rings) and DFT-optimized geometries may arise from crystal packing forces. Solutions include:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) in the crystal lattice to assess environmental effects .
- Solvent-Corrected DFT : Incorporate solvent models (e.g., PCM for ethanol) to mimic experimental conditions .
Methodological Tables
| Parameter | Synthetic Condition | Optimization Strategy | Reference |
|---|---|---|---|
| Temperature | 60–80°C | DOE to test 50–90°C intervals | |
| Solvent | Dichloromethane or ethanol | Polarity screening (e.g., DMF vs. THF) | |
| Catalyst | HCl or p-toluenesulfonic acid | Evaluate Brønsted vs. Lewis acid catalysts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
